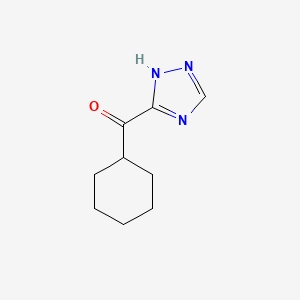

3-cyclohexanecarbonyl-4H-1,2,4-triazole

説明

3-Cyclohexanecarbonyl-4H-1,2,4-triazole is a triazole derivative characterized by a cyclohexanecarbonyl substituent at the 3-position of the 1,2,4-triazole ring. The 1,2,4-triazole scaffold is a heterocyclic structure with three nitrogen atoms, conferring diverse biological and chemical properties.

特性

IUPAC Name |

cyclohexyl(1H-1,2,4-triazol-5-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c13-8(9-10-6-11-12-9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZMJZRQTSNVSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=NC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Direct Acylation of 4H-1,2,4-triazole Derivatives with Cyclohexanecarbonyl Chloride

Overview:

A common and industrially relevant method involves the acylation of 4H-1,2,4-triazole-3-carboxamide or related triazole precursors with cyclohexanecarbonyl chloride under anhydrous conditions.

| Parameter | Typical Condition |

|---|---|

| Reactants | 4H-1,2,4-triazole-3-carboxamide + cyclohexanecarbonyl chloride |

| Solvent | Dichloromethane, Tetrahydrofuran (THF) |

| Catalyst/Base | Triethylamine or Pyridine |

| Temperature | 0 to room temperature |

| Atmosphere | Inert (Nitrogen or Argon) |

| Reaction Time | Several hours (4–8 hours) |

| Work-up | Aqueous quench, extraction, purification by chromatography |

Mechanism:

The nucleophilic nitrogen of the triazole attacks the acyl chloride carbonyl carbon, forming the corresponding amide bond and yielding the cyclohexanecarbonyl-substituted triazole.

- Straightforward and scalable

- High regioselectivity for substitution at the 4-position of the triazole ring

- Compatible with continuous flow reactors for industrial scale-up, ensuring consistent reaction conditions and high yields

- Requires strictly anhydrous conditions to prevent hydrolysis of acyl chloride

- Use of volatile organic solvents and bases necessitates careful handling

化学反応の分析

3-cyclohexanecarbonyl-4H-1,2,4-triazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

Medicinal Applications

Antimicrobial Activity

- Antibacterial Properties : 1,2,4-triazole derivatives exhibit notable antibacterial activity. Research has shown that compounds with the triazole core can effectively combat a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. For instance, compounds with specific substitutions at the phenyl ring demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like ceftriaxone and vancomycin .

- Antifungal Activity : The triazole scaffold is integral in the development of antifungal agents. Notable drugs such as itraconazole and voriconazole are based on this structure. These compounds inhibit fungal growth by targeting ergosterol synthesis, making them critical in treating infections caused by fungi like Candida and Aspergillus species .

- Antiviral Effects : Triazole derivatives have also been studied for their antiviral properties. Compounds like ribavirin showcase the potential of triazole structures in combating viral infections through mechanisms that interfere with viral replication .

- Anticancer Applications : The versatility of 1,2,4-triazoles extends to oncology, where they have been explored for their anticancer properties. Certain derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Agricultural Applications

Fungicides and Herbicides

- Plant Protection : Triazole compounds are widely utilized as fungicides in agriculture. Their ability to inhibit fungal pathogens makes them essential in crop protection strategies against diseases caused by fungi. Research indicates that triazole-based fungicides can enhance crop yields by effectively managing fungal diseases .

- Herbicidal Activity : Some derivatives of 1,2,4-triazoles exhibit herbicidal properties, providing an avenue for developing environmentally friendly herbicides that can selectively target weeds without harming crops .

Material Science Applications

Polymer Chemistry

- Synthesis of Polymers : The unique chemical properties of 3-cyclohexanecarbonyl-4H-1,2,4-triazole allow it to be used as a building block in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability .

- Supramolecular Chemistry : Triazoles have been employed in supramolecular chemistry due to their ability to form hydrogen bonds and coordinate with metal ions. This property is exploited in creating advanced materials with tailored functionalities for applications in sensors and catalysis .

Case Studies

作用機序

The mechanism by which 3-cyclohexanecarbonyl-4H-1,2,4-triazole exerts its effects involves interactions with specific molecular targets and pathways . The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Compounds

Antimicrobial Triazoles

- 3-Substituted Thio-5-(Hydroxyphenyl)-4H-1,2,4-Triazoles (): These derivatives feature sulfur-containing groups (e.g., thioether) and phenolic rings. At 0.01% concentration, they exhibit >90% inhibition against Candida albicans and E. coli . Quantum chemical studies (DFT-B3LYP/6-31G) correlate higher ΣQ (total atomic charge) and lower ΔE1 (HOMO-LUMO gap) with enhanced antimicrobial activity . Key Difference: The cyclohexanecarbonyl group in the target compound lacks sulfur but introduces a lipophilic cyclohexane ring. This may reduce direct thiol-mediated interactions but improve passive diffusion through lipid membranes.

Anticonvulsant Triazoles

- 3-Amino-5-(4-Chloro-2-Phenoxyphenyl)-4H-1,2,4-Triazole (): This derivative showed an ED50 of 1.4 mg/kg against pentylenetetrazole-induced seizures, comparable to diazepam (ED50 = 1.2 mg/kg) . The amino group likely participates in hydrogen bonding with GABAA receptors.

Electronic and Coordination Properties

- 4-Substituted Triazole Ligands in Spin-Crossover Complexes (): Derivatives like 4-NH2- and 4-NHCOOCH3-1,2,4-triazole act as ligands for Fe(II) spin-crossover complexes. Electron-donating groups (e.g., NH2) stabilize metal-ligand bonds, whereas electron-withdrawing groups (e.g., cyclohexanecarbonyl) may alter redox potentials . Key Difference: The cyclohexanecarbonyl group’s electron-withdrawing nature could reduce ligand field strength compared to NH2, impacting spin-state transitions.

Physicochemical Properties

- Solubility: The cyclohexanecarbonyl group reduces water solubility compared to polar substituents (e.g., amino or hydroxyl) but enhances lipid solubility, favoring blood-brain barrier penetration .

- Stability: Non-aromatic cyclohexane may confer resistance to oxidative metabolism compared to phenyl-substituted triazoles .

生物活性

3-Cyclohexanecarbonyl-4H-1,2,4-triazole is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Overview of this compound

Chemical Information:

- Molecular Formula: C₉H₁₁N₃O

- Molecular Weight: 165.20 g/mol

- IUPAC Name: this compound

This triazole derivative is recognized for its potential in medicinal chemistry, particularly as an antimicrobial and anticancer agent.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways in pathogens or cancer cells. For instance, it has been shown to inhibit tyrosinase, which is crucial in melanin production.

- Receptor Modulation: It can modulate receptor activity affecting cellular signaling pathways that lead to cell proliferation or apoptosis.

Antimicrobial Activity

Research indicates that triazole compounds exhibit significant antimicrobial properties. A study on various triazole derivatives revealed that those with specific substitutions showed enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 8.0 | Staphylococcus aureus |

| This compound | 10.0 | Escherichia coli |

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. The structure of this compound suggests efficacy against fungal infections by inhibiting ergosterol synthesis.

| Compound | MIC (µg/mL) | Target Fungus |

|---|---|---|

| This compound | 0.5 | Candida albicans |

| This compound | 0.8 | Aspergillus niger |

Anticancer Potential

The anticancer activity of this compound has been explored through various studies:

Cell Line Studies:

In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MOLT-4 (Leukemia) | 5.0 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 10.2 | Cell cycle arrest |

Case Studies

-

Antimicrobial Efficacy Study:

A study evaluated the antimicrobial efficacy of several triazole derivatives including this compound against common pathogens. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria. -

Anticancer Activity Assessment:

In a series of experiments conducted on leukemia and breast cancer cell lines, the compound was found to induce apoptosis and inhibit cell proliferation effectively.

Q & A

Q. What are the standard synthetic routes for preparing 3-cyclohexanecarbonyl-4H-1,2,4-triazole, and how are the reaction conditions optimized?

The synthesis of 1,2,4-triazole derivatives typically begins with 3-amino-1,2,4-triazole as a precursor. Acylation reactions using cyclohexanecarbonyl chloride or activated esters under basic conditions (e.g., pyridine or triethylamine as catalysts) in anhydrous solvents like dichloromethane or tetrahydrofuran are common. Reaction optimization involves controlling temperature (0–25°C) and stoichiometry to minimize side products. Post-synthesis purification via column chromatography or recrystallization ensures high yields .

Q. Which spectroscopic techniques are most reliable for confirming the molecular structure of this compound?

Structural confirmation requires a combination of:

- IR spectroscopy to identify carbonyl (C=O) and triazole ring vibrations.

- 1H/13C NMR to resolve cyclohexyl protons (δ ~1.2–2.5 ppm) and triazole carbons.

- Mass spectrometry (MS) for molecular ion ([M+H]+) and fragmentation patterns.

- Elemental analysis to validate stoichiometry. Advanced characterization may include X-ray crystallography for unambiguous confirmation of substituent positions .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying nucleophilic/electrophilic sites. For example:

- The triazole N-atoms are susceptible to alkylation with alkyl halides (e.g., benzyl chloride) in DMF using K2CO3 as a base.

- Substituent effects (e.g., cyclohexyl’s steric bulk) are analyzed via Hammett plots or Fukui indices to predict regioselectivity .

Q. What experimental strategies are used to evaluate its biological activity, and how are structure-activity relationships (SAR) derived?

- In vitro assays : Test antimicrobial activity (MIC against S. aureus or E. coli) or anticancer potential (IC50 in MCF-7 cells).

- SAR analysis : Synthesize analogs with varied substituents (e.g., replacing cyclohexyl with phenyl or methyl groups) and compare bioactivity. Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like EGFR or DHFR .

Q. How do solvatochromic effects influence its photophysical properties, and what methodologies quantify this behavior?

UV-Vis spectroscopy in solvents of varying polarity (e.g., ethanol, DMSO, hexane) measures λmax shifts. Kamlet-Taft parameters correlate solvation effects with electronic transitions. Time-dependent DFT (TD-DFT) simulations validate experimental results, linking solvatochromism to dipole moment changes .

Methodological Notes

- Contradictions in evidence : While emphasizes classical acylation, highlights nitro-group incorporation via microwave-assisted synthesis, suggesting divergent synthetic priorities.

- Safety protocols : Handling requires PPE (gloves, goggles) due to reproductive toxicity (H361) and aquatic hazards (H411) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。